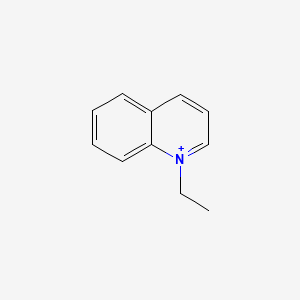

1-Ethylquinolinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylquinolin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N/c1-2-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMDQVNFHVUOIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50275706 | |

| Record name | 1-ethylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48122-97-0 | |

| Record name | 1-ethylquinolinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50275706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Ethylquinolinium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethylquinolinium iodide, a quaternary ammonium salt with applications in various scientific domains. This document details the experimental protocol for its preparation and outlines the analytical techniques used for its structural elucidation and purity assessment. All quantitative data is presented in structured tables for clarity and comparative analysis.

Synthesis of this compound Iodide

The synthesis of this compound iodide is achieved through a quaternization reaction, a classic example of an SN2 reaction. In this process, the lone pair of electrons on the nitrogen atom of the quinoline ring attacks the electrophilic ethyl group of iodoethane. The iodide ion serves as the counter-ion to the resulting positively charged quinolinium cation.

A general procedure for this synthesis involves the direct reaction of quinoline with iodoethane.[1] The reaction can be carried out in a suitable solvent, such as acetonitrile, or even neat. Heating the reaction mixture is typically required to drive the reaction to completion.

Experimental Protocol

Materials:

-

Quinoline

-

Iodoethane

-

Acetonitrile (optional, as solvent)

-

Diethyl ether (for precipitation/washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of quinoline (1.0 mmol) in acetonitrile (25 mL) is prepared.

-

An excess of iodoethane (3.0-5.0 mmol) is added to the solution.

-

The reaction mixture is heated under reflux for 24 hours.

-

After cooling to room temperature, diethyl ether is added to the mixture to precipitate the crude product.

-

The resulting solid is collected by filtration under reduced pressure.

-

The collected solid is washed several times with diethyl ether to remove any unreacted starting materials.

-

The purified this compound iodide is then dried under vacuum.

Purification: The crude this compound iodide can be further purified by recrystallization. A suitable solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly. The purified crystals are then collected by filtration.

Synthesis Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound iodide.

Characterization of this compound Iodide

The synthesized this compound iodide is characterized by various analytical techniques to confirm its identity, structure, and purity. These methods include melting point determination and spectroscopic analysis.

Physical Properties

This compound iodide is typically a yellow or brown crystalline powder.[2]

| Property | Value |

| Molecular Formula | C₁₁H₁₂IN |

| Molecular Weight | 285.13 g/mol [1] |

| Melting Point | 158-160 °C[3] |

| Appearance | Yellow or brown crystalline powder[2] |

Spectroscopic Analysis

Spectroscopic data provides detailed information about the molecular structure of the synthesized compound.

¹H and ¹³C NMR spectra are recorded to elucidate the carbon-hydrogen framework of the molecule. The spectra are typically run in a deuterated solvent such as DMSO-d₆.

¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the ethyl group (a quartet and a triplet) and the protons of the quinoline ring system, which will appear in the aromatic region.

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals corresponding to the two carbons of the ethyl group and the nine distinct carbon atoms of the quinolinium ring.

The FTIR spectrum provides information about the functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet. Key vibrational bands are expected for the aromatic C-H and C=C stretching, as well as the aliphatic C-H stretching of the ethyl group.

Mass spectrometry is used to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming the molecular weight of the cation. The mass spectrum of this compound iodide would show a peak for the this compound cation (C₁₁H₁₂N⁺).

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (DMSO-d₆) | Signals for ethyl protons and aromatic quinolinium protons. |

| ¹³C NMR (DMSO-d₆) | Signals for ethyl carbons and quinolinium ring carbons. |

| FTIR (KBr, cm⁻¹) | Aromatic C-H, C=C, and aliphatic C-H stretching vibrations. |

| Mass Spectrometry (m/z) | Peak corresponding to the this compound cation. |

Characterization Workflow

Caption: The workflow for the characterization of synthesized this compound iodide.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylquinolinium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethylquinolinium salts, a class of quaternary ammonium compounds with growing interest in various scientific domains, including materials science and drug development. This document collates available quantitative data, details experimental methodologies for their determination, and presents logical workflows for their synthesis and characterization.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of various this compound salts. These compounds consist of the this compound cation paired with different anions, which significantly influence their properties.

Table 1: General Properties of this compound Salts

| Property | This compound Iodide | This compound Bromide | This compound Tetrafluoroborate |

| CAS Number | 634-35-5[1] | 26670-42-8 | Not available |

| Molecular Formula | C₁₁H₁₂IN[1] | C₁₁H₁₂BrN | C₁₁H₁₂BF₄N |

| Molecular Weight | 285.12 g/mol [1] | 238.12 g/mol | 245.03 g/mol |

| Appearance | Yellow or brown crystalline powder[1] | Data not available | Data not available |

| Melting Point | 158-160 °C | Data not available | Data not available |

Table 2: Crystallographic Data for this compound Iodide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1[1] |

| a | 7.4785 Å[1] |

| b | 17.1724 Å[1] |

| c | 8.7420 Å[1] |

| α | 90°[1] |

| β | 97.940°[1] |

| γ | 90°[1] |

| Z | 4[1] |

Table 3: Spectroscopic Data for this compound Salts

| Spectroscopy | This compound Iodide | This compound Bromide |

| ¹H NMR | Spectra available, shows characteristic peaks for the ethyl and quinolinium protons. | ¹H NMR data available, showing characteristic shifts for the ethyl and pyridinium-like protons. |

| ¹³C NMR | Spectra available. | Data not available |

| FTIR | KBr wafer spectra available. | IR spectrum available. |

| UV-Vis | Data not available | Data not available |

| Raman | FT-Raman spectra available. | Data not available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the key experimental procedures for the synthesis and characterization of this compound salts.

Synthesis of this compound Salts

The synthesis of this compound salts is typically achieved through a quaternization reaction, a type of alkylation, where the nitrogen atom of the quinoline ring attacks an ethylating agent. The general workflow is depicted below.

Protocol for the Synthesis of this compound Iodide:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve quinoline in a suitable solvent such as ethanol.

-

Addition of Alkylating Agent: Add an equimolar amount of ethyl iodide to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

-

Purification: Collect the precipitated solid by filtration, wash with a small amount of cold ethanol to remove unreacted starting materials, and dry under vacuum.

A similar procedure can be followed for the synthesis of this compound bromide using ethyl bromide as the alkylating agent. For the synthesis of the tetrafluoroborate salt, an anion exchange reaction can be performed on the corresponding halide salt.

Characterization Methods

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound salts.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound iodide, characteristic signals are observed for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the protons on the quinolinium ring system.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the this compound salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals to determine the relative number of protons. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the salt with dry potassium bromide and pressing it into a thin disk. Alternatively, for soluble salts, a thin film can be cast from a solution onto an IR-transparent window.

-

Data Acquisition: Record the FTIR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=C, and C=N bonds of the quinolinium ring, as well as the C-H bonds of the ethyl group.

2.2.3. Determination of Physicochemical Properties

The following diagram illustrates the logical workflow for determining key physicochemical properties.

Density Measurement (Pycnometry Method):

-

Accurately weigh a clean and dry pycnometer (a flask with a precise volume).

-

Fill the pycnometer with the this compound salt (if liquid at the measurement temperature) or a solution of known concentration.

-

Equilibrate the pycnometer to the desired temperature in a water bath.

-

Adjust the volume to the calibration mark and weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Viscosity Measurement (Capillary Viscometer):

-

Introduce a known volume of the liquid this compound salt or its solution into a calibrated capillary viscometer.

-

Place the viscometer in a constant temperature bath until thermal equilibrium is reached.

-

Measure the time it takes for the liquid to flow between two marked points on the capillary.

-

The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid.

Solubility Determination (Gravimetric Method):

-

Prepare a saturated solution of the this compound salt in a specific solvent at a constant temperature by adding an excess of the salt to the solvent and stirring until equilibrium is reached.

-

Carefully withdraw a known volume of the supernatant solution, ensuring no solid particles are transferred.

-

Evaporate the solvent from the withdrawn sample and weigh the remaining solid residue.

-

The solubility is expressed as the mass of the salt per unit volume or mass of the solvent.

Biological and Chemical Applications

While detailed signaling pathways involving this compound salts are not extensively documented in publicly available literature, some quinolinium salts have shown potential in biological applications. For instance, certain derivatives have been investigated for their ability to inhibit apoptosis, suggesting a potential role in cancer research. Furthermore, due to their ionic nature, this compound salts are explored as catalysts and electrolytes in various chemical reactions and electrochemical applications. Their properties can be tuned by altering the anion, making them versatile compounds for further investigation.

Disclaimer: This document is intended for informational purposes for a scientific audience. The safety and handling of all chemicals should be conducted in accordance with established laboratory safety protocols.

References

An In-depth Technical Guide to the Synthesis and Applications of 1-Ethylquinolinium Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of 1-ethylquinolinium derivatives. These quaternary ammonium compounds have garnered significant interest in various scientific fields owing to their unique chemical characteristics and versatile functionalities. This document details experimental protocols for their synthesis and presents a consolidated view of their applications, supported by quantitative data and visual workflows, to assist researchers and professionals in drug development and materials science.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is primarily achieved through the quaternization of the nitrogen atom in the quinoline ring. This is typically accomplished by an N-alkylation reaction, where quinoline or a substituted quinoline is treated with an ethylating agent. The choice of the ethylating agent and the reaction conditions can be tailored to yield a variety of this compound salts with different counter-anions, which in turn influences their physical and chemical properties.

General Synthetic Protocol: N-Alkylation of Quinoline

A common and straightforward method for the synthesis of this compound halides involves the direct reaction of quinoline with an ethyl halide.

Experimental Protocol: Synthesis of this compound Bromide

-

Materials: Quinoline, Ethyl Bromide, Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve quinoline (1 molar equivalent) in ethanol.

-

Add ethyl bromide (1.1 molar equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, this compound bromide, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold ethanol or diethyl ether.

-

Dry the product under vacuum to obtain the pure this compound bromide salt.

-

A similar procedure can be followed for the synthesis of this compound iodide using ethyl iodide as the alkylating agent.

Synthesis of Derivatives with Other Anions

This compound salts with different anions, such as tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻), can be prepared via a metathesis reaction from the corresponding halide salt.

Experimental Protocol: Synthesis of this compound Tetrafluoroborate

-

Materials: this compound Bromide, Sodium Tetrafluoroborate, Acetonitrile.

-

Procedure:

-

Dissolve this compound bromide (1 molar equivalent) in acetonitrile.

-

In a separate flask, dissolve sodium tetrafluoroborate (1 molar equivalent) in acetonitrile.

-

Add the sodium tetrafluoroborate solution dropwise to the this compound bromide solution with constant stirring.

-

A precipitate of sodium bromide will form.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Filter off the sodium bromide precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the this compound tetrafluoroborate salt.

-

The product can be further purified by recrystallization.

-

Applications of this compound Derivatives

This compound derivatives have demonstrated a wide array of applications, primarily stemming from their cationic nature and the versatile quinoline scaffold. These applications range from their use as catalysts and in materials science to their significant potential in the biomedical field as antimicrobial and anticancer agents.

Antimicrobial Activity

Quaternary ammonium salts, including this compound derivatives, are known for their biocidal properties. The positive charge on the nitrogen atom facilitates interaction with the negatively charged cell membranes of microorganisms, leading to cell disruption and death. The antimicrobial efficacy is influenced by the length of the N-alkyl chain and the nature of the counter-ion.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of N-alkylquinolinium bromides against various microorganisms, highlighting the effect of the alkyl chain length. While specific data for the ethyl derivative is part of this broader class, this provides a comparative context for its expected activity.

| Compound | Alkyl Chain | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | C. albicans (MIC, μg/mL) |

| N-Octylquinolinium Bromide | C8 | >128 | >128 | 64 |

| N-Decylquinolinium Bromide | C10 | 32 | 64 | 16 |

| N-Dodecylquinolinium Bromide | C12 | 8 | 16 | 4 |

| N-Tetradecylquinolinium Bromide | C14 | 4 | 8 | 2 |

| N-Hexadecylquinolinium Bromide | C16 | 2 | 4 | 1 |

| N-Octadecylquinolinium Bromide | C18 | 4 | 8 | 2 |

| N-Eicosylquinolinium Bromide | C20 | 8 | 16 | 4 |

Note: Lower MIC values indicate higher antimicrobial activity.

Corrosion Inhibition

This compound derivatives have been investigated as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments[1]. The mechanism of inhibition involves the adsorption of the cationic quinolinium moiety onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The adsorption is facilitated by the electrostatic interaction between the positively charged nitrogen atom and the negatively charged metal surface, as well as the interaction of the π-electrons of the quinoline ring with the d-orbitals of the metal.

The table below presents the corrosion inhibition efficiency of some quinolinium derivatives on mild steel in a 1 M HCl solution.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

| This compound Iodide | 1 x 10⁻⁴ | 85.2 |

| 5 x 10⁻⁴ | 92.5 | |

| 1 x 10⁻³ | 95.8 | |

| 1-Methylquinolinium Iodide | 1 x 10⁻⁴ | 82.1 |

| 5 x 10⁻⁴ | 90.3 | |

| 1 x 10⁻³ | 94.2 |

Note: Higher inhibition efficiency indicates better corrosion protection.

Ionic Liquids

Due to their salt-like nature and often low melting points, this compound derivatives are a class of ionic liquids. Ionic liquids are valued as "green" solvents due to their negligible vapor pressure, high thermal stability, and wide liquid range[2]. They have been employed as solvents and catalysts in a variety of organic reactions. The properties of these ionic liquids can be fine-tuned by modifying the anion.

Experimental and Logical Workflows

To facilitate research and development involving this compound derivatives, standardized workflows are essential. The following diagrams, generated using the DOT language, illustrate key experimental processes.

References

Spectroscopic Analysis of 1-Ethylquinolinium Compounds: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylquinolinium compounds are a class of quaternary ammonium salts derived from quinoline, a heterocyclic aromatic organic compound. These compounds are of significant interest in various fields of chemical and pharmaceutical research due to their diverse applications, including as fluorescent probes, phase-transfer catalysts, and as scaffolds for the development of biologically active agents. A thorough understanding of their structural and electronic properties is paramount for their effective utilization. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound compounds, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This document presents key spectral data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to serve as a valuable resource for researchers in the field.

Spectroscopic Data

The following sections summarize the characteristic spectroscopic data for a representative compound, this compound Iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound Iodide provide detailed information about the hydrogen and carbon framework of the molecule. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Data of this compound Iodide

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.63 | t | 3 | -CH₃ (Ethyl group) |

| 5.01 | q | 2 | -CH₂- (Ethyl group) |

| 8.15 - 8.30 | m | 2 | H-3, H-6 |

| 8.40 | d | 1 | H-8 |

| 8.55 | d | 1 | H-5 |

| 8.65 | d | 1 | H-7 |

| 9.40 | d | 1 | H-4 |

| 9.85 | d | 1 | H-2 |

t = triplet, q = quartet, m = multiplet, d = doublet

¹³C NMR Spectral Data of this compound Iodide

| Chemical Shift (δ) ppm | Assignment |

| 15.8 | -CH₃ (Ethyl group) |

| 55.2 | -CH₂- (Ethyl group) |

| 118.6 | C-3 |

| 122.0 | C-8 |

| 129.5 | C-4a |

| 130.4 | C-6 |

| 130.9 | C-5 |

| 135.0 | C-7 |

| 136.8 | C-8a |

| 147.2 | C-4 |

| 149.3 | C-2 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound Iodide is typically recorded as a KBr pellet.

FT-IR Spectral Data of this compound Iodide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2980-2900 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Strong | C=C and C=N stretching (aromatic ring) |

| 1500-1400 | Medium | C-H bending |

| 800-700 | Strong | C-H out-of-plane bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound Iodide in ethanol typically shows two main absorption bands characteristic of the quinolinium chromophore.

UV-Vis Spectral Data of this compound Iodide

| λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |

| ~240 | High | Ethanol | π → π* transition |

| ~320 | Low | Ethanol | n → π* transition |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound compounds.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

-

Acquisition Parameters for ¹H NMR:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a pulse angle of 45-60 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the this compound compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Record the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of the this compound compound of a known concentration (e.g., 1 x 10⁻³ M) in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

-

Dilution: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Fill a cuvette with the pure solvent and use it to record a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Record the absorbance spectra of the sample solutions at different concentrations.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Visualizations

Synthesis of this compound Iodide

The synthesis of this compound iodide is a straightforward quaternization reaction of quinoline with iodoethane.

Inhibition of Glucocorticoid-Induced Apoptosis

Some quinolinium salts have been shown to inhibit apoptosis (programmed cell death) induced by glucocorticoids. The following diagram illustrates a simplified hypothetical signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic analysis of this compound compounds, with a focus on NMR, IR, and UV-Vis techniques. The tabulated spectral data for this compound Iodide serves as a valuable reference for compound identification and characterization. The outlined experimental protocols offer practical guidance for researchers performing these analyses. Furthermore, the visualized synthetic and biological pathways provide a clear and concise representation of the chemical and potential pharmacological relevance of these compounds. This comprehensive resource is intended to support and facilitate further research and development in the promising area of quinolinium chemistry.

Theoretical and Computational Investigations of 1-Ethylquinolinium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 1-Ethylquinolinium, a quaternary ammonium compound with applications in synthesis and materials science. This document details the physicochemical properties, synthesis, and computational analysis of the this compound cation, with a focus on its iodide salt. It is intended to serve as a resource for researchers, scientists, and professionals in drug development and related fields, offering both summarized data and detailed methodologies for further investigation.

Introduction

This compound is a heterocyclic organic cation belonging to the quinolinium class of compounds. The addition of an ethyl group to the nitrogen atom of the quinoline ring results in a permanent positive charge, making it a quaternary ammonium cation. This structural feature imparts properties such as increased solubility in polar solvents and the ability to act as a phase-transfer catalyst. The iodide salt of this compound is a common and stable form of this compound, appearing as a yellow or brown crystalline solid.[1] Understanding the electronic structure, reactivity, and spectroscopic properties of this compound through computational and experimental methods is crucial for its application in various chemical and pharmaceutical contexts.

Physicochemical and Crystallographic Data

The fundamental properties of this compound iodide are summarized below. This data is essential for its identification, handling, and application in experimental and computational settings.

Table 1: General and Physicochemical Properties of this compound Iodide

| Property | Value | Source(s) |

| IUPAC Name | 1-ethylquinolin-1-ium;iodide | PubChem[2] |

| CAS Number | 634-35-5 | PubChem[2] |

| Molecular Formula | C₁₁H₁₂IN | PubChem[2] |

| Molecular Weight | 285.13 g/mol | SCBT[3] |

| Appearance | Yellow or brown crystalline powder | PubChem[1] |

| Melting Point | 158-160 °C | LookChem[4] |

| SMILES | CC[N+]1=CC=CC2=CC=CC=C21.[I-] | PubChem[2] |

| InChIKey | PMYUGMDDIBOXQM-UHFFFAOYSA-M | PubChem[2] |

Table 2: Crystallographic Data for this compound Iodide

The crystal structure of this compound iodide has been determined by single-crystal X-ray diffraction. The data presented here is from the study by Sun, et al. (2016).[5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.4785 |

| b (Å) | 17.1724 |

| c (Å) | 8.7420 |

| α (°) | 90 |

| β (°) | 97.940 |

| γ (°) | 90 |

| Z | 4 |

| Residual Factor | 0.0405 |

Source: PubChem, derived from Sun, et al. (2016)[2][5]

Experimental Protocols

This section outlines the methodologies for the synthesis and characterization of this compound iodide.

Synthesis of this compound Iodide

The synthesis of this compound iodide is typically achieved through the N-alkylation of quinoline with ethyl iodide. This is a classic Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the quinoline attacks the electrophilic ethyl group of the ethyl iodide, forming a quaternary ammonium salt.

Materials:

-

Quinoline

-

Ethyl iodide

-

Ethanol (or other suitable solvent like acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve quinoline in a suitable solvent such as ethanol.

-

Add an equimolar amount or a slight excess of ethyl iodide to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete reaction.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, this compound iodide, often precipitates out of the solution as a crystalline solid.

-

The solid product is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/diethyl ether mixture, to yield the final product.[4]

Caption: Synthesis workflow for this compound Iodide.

Computational Studies

Computational chemistry provides valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.

Computational Protocol for DFT Analysis

The following protocol outlines a general methodology for the computational study of the this compound cation using DFT.

Software: A quantum chemistry software package such as Gaussian, ORCA, or ADF is required.

Procedure:

-

Geometry Optimization:

-

Frequency Analysis:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

The results of the frequency analysis can be used to predict the infrared (IR) and Raman spectra of the molecule.[6]

-

-

Electronic Structure Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.[6][7]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and intramolecular interactions.

-

-

Spectroscopic Properties (TD-DFT):

Caption: A typical workflow for DFT analysis of this compound.

Concluding Remarks

This technical guide has provided a consolidated resource on the theoretical and computational aspects of this compound. The presented data and protocols for synthesis and computational analysis offer a foundation for further research and development involving this compound. The methodologies outlined herein are based on established practices in the field and can be adapted to investigate other quinolinium derivatives and related heterocyclic systems. Future studies could focus on exploring the reaction mechanisms involving this compound as a catalyst or investigating its potential applications in medicinal chemistry and materials science through more advanced computational models and experimental validations.

References

- 1. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid [organic-chemistry.org]

- 2. Quinolinium, 1-ethyl-, iodide (1:1) | C11H12IN | CID 69446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. External Heavy-Atom Effect via Orbital Interactions Revealed by Single-Crystal Xâray Diffraction [figshare.com]

- 5. External Heavy-Atom Effect via Orbital Interactions Revealed by Single-Crystal X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. rjptonline.org [rjptonline.org]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electronic Structure and Properties of the 1-Ethylquinolinium Cation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Ethylquinolinium cation, a quaternary ammonium compound derived from quinoline, is a versatile molecular scaffold with applications in various fields, including medicinal chemistry and materials science. Understanding its fundamental electronic structure and physicochemical properties is crucial for the rational design of novel functional molecules. This technical guide provides a comprehensive overview of the this compound cation, consolidating available crystallographic data, outlining synthetic methodologies, and detailing experimental protocols for its characterization. While direct experimental data on its electronic and electrochemical properties are limited in the current literature, this guide offers insights based on the established behavior of related quinolinium systems and provides a framework for future research.

Introduction

Quinolinium derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. The permanent positive charge on the quaternized nitrogen atom influences their interaction with biological targets and their electronic behavior. The this compound cation, specifically, serves as a fundamental building block for more complex functional molecules. Its aromatic quinoline core provides a planar structure conducive to π-π stacking interactions, while the ethyl substituent offers a site for further chemical modification. This guide aims to provide a detailed technical resource on the this compound cation for researchers engaged in drug discovery and materials development.

Theoretical Background: Electronic Structure of the Quinolinium Core

The electronic properties of the this compound cation are primarily governed by the π-electron system of the quinoline ring. The fusion of a benzene and a pyridine ring results in a delocalized π-system with distinct molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the electronic transition properties and reactivity of the molecule.

In quinolinium cations, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π*-orbital. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter that determines the wavelength of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. Smaller HOMO-LUMO gaps correspond to longer wavelength absorptions. The quaternization of the nitrogen atom with an ethyl group leads to a further lowering of the LUMO energy, which can influence the absorption and redox properties compared to the parent quinoline molecule.

Synthesis of this compound Salts

The synthesis of this compound salts is typically achieved through a straightforward N-alkylation reaction of quinoline. The most common laboratory-scale synthesis involves the reaction of quinoline with an ethylating agent, such as ethyl iodide or ethyl bromide.

Detailed Experimental Protocol: Synthesis of this compound Iodide

-

Materials: Quinoline, ethyl iodide, and a suitable solvent such as acetonitrile or ethanol.

-

Procedure: a. Dissolve one equivalent of quinoline in the chosen solvent in a round-bottom flask equipped with a reflux condenser. b. Add a slight excess (1.1 to 1.5 equivalents) of ethyl iodide to the solution. c. Heat the reaction mixture to reflux and maintain for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. After completion, allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to induce precipitation of the product. e. Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials. f. Dry the resulting crystalline solid under vacuum to obtain pure this compound iodide.

Physicochemical and Crystallographic Properties

The this compound cation is typically isolated as a salt with a counter-anion, most commonly a halide. The properties of the salt, such as melting point and solubility, are influenced by the nature of the anion.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₂N⁺ | - |

| Molecular Weight | 158.22 g/mol (cation only) | - |

| CAS Number (Iodide Salt) | 634-35-5 | [1] |

| Appearance (Iodide Salt) | Yellow to brown crystalline powder | [1] |

Crystal Structure of this compound Iodide

The crystal structure of this compound iodide has been determined by single-crystal X-ray diffraction.[1] This analysis provides precise information on bond lengths, bond angles, and the packing of the ions in the solid state.

| Crystal Data Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.4785 Å |

| b | 17.1724 Å |

| c | 8.7420 Å |

| α | 90° |

| β | 97.940° |

| γ | 90° |

| Volume | 1111.9 ų |

| Z | 4 |

Data obtained from the Crystallography Open Database, entry 1554020, associated with the publication by Sun et al. (2016).

References

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinolinium Salts in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of quinolinium salts, a class of heterocyclic compounds that have become indispensable in various fields of organic chemistry, from medicinal chemistry to materials science. This document details the initial isolation of the parent heterocycle, quinoline, the development of seminal synthetic methodologies, and the subsequent discovery and synthesis of its quaternary ammonium salts.

From Coal Tar to Defined Structure: The Discovery of Quinoline

The story of quinolinium salts begins with the discovery of their parent compound, quinoline. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a characteristic odor from coal tar, which he named "leukol".[1] A few years later, in 1842, French chemist Charles Gerhardt obtained a compound by the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinolein" or "Chinolin".[2] It was later established that Runge's leukol and Gerhardt's chinolein were, in fact, the same compound.

The true structural nature of quinoline remained a puzzle until 1869, when August Kekulé, renowned for his work on the structure of benzene, proposed the correct architecture of quinoline as a fused bicyclic heterocycle, consisting of a benzene ring fused to a pyridine ring.[2] This structural elucidation was a critical step that paved the way for systematic synthetic efforts.

The Birth of Synthetic Quinoline: The Skraup Synthesis

The ability to synthesize quinoline and its derivatives in the laboratory was a major breakthrough, freeing chemists from their reliance on the isolation from coal tar. The most significant early contribution to quinoline synthesis was the Skraup synthesis , developed by the Czech chemist Zdenko Hans Skraup in 1880.[2][3] This reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to produce quinoline.[3][4] The Skraup synthesis was a robust and general method that allowed for the large-scale production of quinolines and remains a cornerstone of heterocyclic chemistry.[3]

Following the Skraup synthesis, a number of other named reactions for the synthesis of quinolines were developed, further expanding the synthetic chemist's toolbox. These include:

-

Doebner-von Miller reaction (1881): A variation of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.

-

Friedländer synthesis (1882): The condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[4]

-

Combes quinoline synthesis (1888): The acid-catalyzed reaction of anilines with β-diketones.[2]

-

Pfitzinger reaction: The reaction of isatin with a carbonyl compound to yield substituted quinoline-4-carboxylic acids.[4]

The Emergence of Quinolinium Salts: The Menschutkin Reaction

With a firm grasp on the synthesis of the quinoline core, the next logical step was the exploration of its reactivity, leading to the discovery of quinolinium salts. The formation of these quaternary ammonium salts is a classic example of the Menschutkin reaction , first described by the Russian chemist Nikolai Menshutkin in 1890. This reaction involves the N-alkylation of a tertiary amine (in this case, the nitrogen atom of the quinoline ring) with an alkyl halide.[5][6]

The quaternization of the nitrogen atom in the quinoline ring fundamentally alters the electronic properties of the molecule, transforming it into a cationic species with a diverse range of applications. Early studies on quinolinium salts focused on their properties as dyes and their reactivity in various organic transformations.

Quantitative Data: Physical Properties of N-Alkylquinolinium Bromides

The physical properties of quinolinium salts are influenced by the nature of the N-substituent and the counter-ion. The following table summarizes the melting points of a series of N-alkylquinolinium bromides, illustrating the effect of increasing the alkyl chain length.

| N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl | C₁₀H₁₀BrN | 224.10 | 133-135 |

| Ethyl | C₁₁H₁₂BrN | 238.12 | 96-98 |

| Propyl | C₁₂H₁₄BrN | 252.15 | 134-136 |

| Butyl | C₁₃H₁₆BrN | 266.18 | 175-177 |

| Pentyl | C₁₄H₁₈BrN | 280.21 | 168-170 |

| Hexyl | C₁₅H₂₀BrN | 294.23 | 174-176 |

| Heptyl | C₁₆H₂₂BrN | 308.26 | 179-181 |

| Octyl | C₁₇H₂₄BrN | 322.28 | 182-184 |

Experimental Protocols

Skraup Synthesis of Quinoline

This procedure is adapted from a reliable method published in Organic Syntheses.[7]

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Arsenic pentoxide (or Nitrobenzene)

-

Sodium hydroxide solution

-

Water

-

Ice

Procedure:

-

Caution: The Skraup reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a mixture of aniline and glycerol is prepared.

-

Powdered arsenic pentoxide is added to the mixture as the oxidizing agent.

-

Concentrated sulfuric acid is added slowly and cautiously from the dropping funnel while stirring and cooling the flask in an ice bath to control the initial exothermic reaction.

-

After the addition of sulfuric acid is complete, the reaction mixture is heated carefully. The temperature should be monitored closely and maintained within the specified range for the reaction to proceed safely and efficiently.

-

Once the vigorous reaction subsides, the mixture is heated for an additional period to ensure the completion of the reaction.

-

The reaction mixture is allowed to cool and is then diluted with water.

-

The acidic solution is carefully neutralized with a sodium hydroxide solution while cooling to precipitate the crude quinoline.

-

The crude quinoline is then purified by steam distillation, followed by extraction and fractional distillation.

Synthesis of N-Methylquinolinium Iodide (Menschutkin Reaction)

Materials:

-

Quinoline

-

Methyl iodide

-

Acetonitrile (or another suitable solvent)

Procedure:

-

In a round-bottom flask, quinoline is dissolved in acetonitrile.

-

An excess of methyl iodide is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

As the reaction proceeds, the N-methylquinolinium iodide product will precipitate from the solution.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.

-

The product can be further purified by recrystallization if necessary.

Visualizing Key Processes

Synthesis of Quinolinium Salts: From Aniline to Quaternization

The following diagram illustrates the overall workflow for the synthesis of a generic N-alkyl quinolinium salt, starting from aniline.

Caption: Overall synthesis of N-alkyl quinolinium salts.

The Zincke Reaction: A Pathway to Substituted Pyridinium and Quinolinium Salts

The Zincke reaction, discovered by Theodor Zincke, is a method for converting pyridines (and by extension, quinolines) into new pyridinium (or quinolinium) salts. The reaction proceeds via a ring-opening and ring-closing mechanism.

Caption: Mechanism of the Zincke reaction for quinolinium salts.

Conclusion

The journey from the initial isolation of quinoline from coal tar to the synthesis and diverse applications of quinolinium salts is a testament to the progress of organic chemistry. The foundational discoveries of Runge and the synthetic innovations of Skraup laid the groundwork for the exploration of this important heterocyclic system. The subsequent application of the Menschutkin reaction to quinoline opened the door to the vast world of quinolinium salts, which continue to be a fertile ground for research in drug development, catalysis, and materials science. This guide provides a historical and practical foundation for scientists and researchers working with this versatile class of compounds.

References

- 1. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 6. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Notes and Protocols: 1-Ethylquinolinium as a Phase Transfer Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Ethylquinolinium salts as a phase transfer catalyst (PTC) in various organic synthesis reactions. Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, leading to increased reaction rates, milder reaction conditions, and often improved yields and selectivities.[1][2] this compound, as a quaternary ammonium salt, is a suitable candidate for a phase transfer catalyst, capable of transporting anions from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.

Core Concepts of Phase Transfer Catalysis (PTC)

Phase transfer catalysis operates by pairing a water-soluble anion with a lipophilic cation (the catalyst) to form an ion pair that is soluble in an organic solvent.[1] This allows the anion to react with an organic substrate that is insoluble in the aqueous phase. The catalyst is regenerated and returns to the aqueous phase to repeat the cycle. This methodology is considered a "green chemistry" approach as it can reduce the need for harsh organic solvents and allows for the use of water.[2]

Application 1: C-Alkylation of Active Methylene Compounds

Phase transfer catalysis is highly effective for the C-alkylation of compounds with active methylene groups, such as malonic esters, cyanoacetic esters, and β-keto esters. These reactions are fundamental in carbon-carbon bond formation.

Quantitative Data Summary

While specific data for this compound as the catalyst in these reactions is not extensively documented in the reviewed literature, the following table provides typical ranges for similar quaternary ammonium salt catalysts.

| Substrate | Alkylating Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diethyl Malonate | Benzyl Bromide | 1-5 | Toluene/50% NaOH | 25-50 | 2-8 | 85-95 |

| Phenylacetonitrile | Ethyl Bromide | 1-5 | CH2Cl2/50% KOH | 20-40 | 3-10 | 80-90 |

| Acetylacetone | Allyl Chloride | 1-5 | Benzene/Solid K2CO3 | 60-80 | 4-12 | 75-85 |

Experimental Protocol: C-Alkylation of Diethyl Malonate

Materials:

-

Diethyl malonate

-

Benzyl bromide

-

This compound iodide

-

Toluene

-

50% (w/v) Sodium hydroxide solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl malonate (1 equivalent), benzyl bromide (1.1 equivalents), and this compound iodide (0.02 equivalents) in toluene (10 mL per 10 mmol of diethyl malonate).

-

With vigorous stirring, add the 50% sodium hydroxide solution (5 equivalents of NaOH).

-

Heat the reaction mixture to 50°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and add water (20 mL).

-

Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired C-alkylated product.

Logical Workflow for C-Alkylation

Caption: Workflow for C-alkylation under phase transfer catalysis.

Application 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing symmetrical and unsymmetrical ethers via an SN2 reaction between an alkoxide and an organohalide.[3] Phase transfer catalysis provides a convenient way to generate the alkoxide in situ under mild conditions.[3]

Quantitative Data Summary

The following table presents typical results for Williamson ether synthesis using PTC, which can be expected when using this compound salts.

| Alcohol/Phenol | Alkylating Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenol | Benzyl Chloride | 2-5 | Dichloromethane/50% NaOH | 25-40 | 3-6 | 90-98 |

| 1-Butanol | Ethyl Bromide | 2-5 | Toluene/Solid KOH | 80-100 | 5-10 | 70-85 |

| 4-Methoxyphenol | Propyl Iodide | 2-5 | Acetonitrile/Solid K2CO3 | 70-82 | 4-8 | 88-95 |

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

Materials:

-

Phenol

-

Benzyl chloride

-

This compound bromide

-

Dichloromethane

-

50% (w/v) Potassium hydroxide solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve phenol (1 equivalent) and this compound bromide (0.03 equivalents) in dichloromethane (15 mL per 10 mmol of phenol) in a round-bottom flask with a magnetic stirrer.

-

Add the 50% potassium hydroxide solution (5 equivalents of KOH) to the stirred mixture.

-

Add benzyl chloride (1.05 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction vigorously at 40°C for 3-5 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and add water (25 mL).

-

Separate the organic layer, and extract the aqueous phase with diethyl ether (2 x 20 mL).

-

Combine the organic extracts, wash with 10% NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Recrystallize the crude product from ethanol or purify by column chromatography to obtain pure benzyl phenyl ether.

Signaling Pathway for Williamson Ether Synthesis

Caption: Signaling pathway for PTC-catalyzed Williamson ether synthesis.

Application 3: Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone.[4][5][6] Phase transfer catalysis offers a milder and more convenient method for generating the ylide in situ from the corresponding phosphonium salt using aqueous bases.[4]

Quantitative Data Summary

Expected outcomes for Wittig reactions under PTC conditions using this compound salts are summarized below.

| Phosphonium Salt | Carbonyl Compound | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzyltriphenylphosphonium chloride | Benzaldehyde | 5-10 | CH2Cl2/50% NaOH | 20-30 | 1-4 | 85-95 (Stilbene) |

| Methyltriphenylphosphonium bromide | Cyclohexanone | 5-10 | Benzene/Solid KOH | 40-60 | 6-12 | 70-80 (Methylenecyclohexane) |

| Ethyltriphenylphosphonium iodide | Acetophenone | 5-10 | Toluene/50% NaOH | 50-70 | 8-16 | 65-75 |

Experimental Protocol: Synthesis of Stilbene

Materials:

-

Benzyltriphenylphosphonium chloride

-

Benzaldehyde

-

This compound iodide

-

Dichloromethane

-

50% (w/v) Sodium hydroxide solution

-

Methanol

-

Water

Procedure:

-

To a stirred suspension of benzyltriphenylphosphonium chloride (1 equivalent) in dichloromethane (20 mL per 10 mmol of salt), add benzaldehyde (1 equivalent) and this compound iodide (0.05 equivalents).

-

Add the 50% sodium hydroxide solution (10 equivalents of NaOH) dropwise at room temperature. An immediate color change should be observed, indicating ylide formation.

-

Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the disappearance of the aldehyde by TLC.

-

Upon completion, dilute the reaction mixture with water (30 mL) and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with water (2 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent. The crude product will contain the desired stilbene and triphenylphosphine oxide.

-

Add methanol to the crude residue and cool in an ice bath to precipitate the triphenylphosphine oxide.

-

Filter off the solid and concentrate the filtrate.

-

Recrystallize the resulting solid from ethanol to afford pure stilbene (as a mixture of E/Z isomers).

Experimental Workflow for Wittig Reaction

Caption: Workflow for a PTC-mediated Wittig reaction.

Application 4: Reduction of Ketones

Phase transfer catalysis can be employed for the reduction of ketones to secondary alcohols using reducing agents like sodium borohydride in a two-phase system. The catalyst facilitates the transfer of the borohydride anion into the organic phase.

Quantitative Data Summary

The table below shows representative data for the PTC reduction of ketones.

| Ketone | Reducing Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetophenone | NaBH4 | 3-7 | Toluene/Water | 25-40 | 2-6 | 85-95 |

| Cyclohexanone | NaBH4 | 3-7 | Dichloromethane/Water | 20-30 | 1-4 | 90-98 |

| Benzophenone | NaBH4 | 3-7 | Benzene/Water | 40-60 | 4-8 | 80-90 |

Experimental Protocol: Reduction of Acetophenone

Materials:

-

Acetophenone

-

Sodium borohydride

-

This compound chloride

-

Toluene

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve acetophenone (1 equivalent) and this compound chloride (0.05 equivalents) in toluene (10 mL per 10 mmol of ketone).

-

In a separate beaker, dissolve sodium borohydride (1.5 equivalents) in water (10 mL).

-

Add the aqueous sodium borohydride solution to the organic solution and stir the biphasic mixture vigorously at room temperature for 3-5 hours.

-

Monitor the reaction by TLC.

-

Once complete, carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the evolution of gas ceases.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting alcohol by column chromatography if necessary.

Logical Relationship for Ketone Reduction

Caption: Logical steps in the PTC reduction of a ketone.

Application 5: Oxidation Reactions

Phase transfer catalysts can be used to transfer oxidizing agents, such as permanganate or dichromate, from an aqueous solution into an organic phase to oxidize various functional groups. For example, the oxidation of an alkylarene to a carboxylic acid.

Quantitative Data Summary

Typical results for PTC-mediated oxidation reactions are shown below.

| Substrate | Oxidizing Agent | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Toluene | KMnO4 | 2-5 | Dichloromethane/Water | 70-90 | 6-12 | 70-80 (Benzoic Acid) |

| Cyclohexene | KMnO4 | 2-5 | Benzene/Water | 5-10 | 1-3 | 60-70 (Adipic Acid) |

| Benzyl Alcohol | K2Cr2O7/H+ | 3-7 | Dichloromethane/Water | 25-40 | 2-5 | 85-95 (Benzaldehyde) |

Experimental Protocol: Oxidation of Toluene to Benzoic Acid

Materials:

-

Toluene

-

Potassium permanganate (KMnO4)

-

This compound chloride

-

Dichloromethane

-

Water

-

Sodium bisulfite

-

Concentrated Hydrochloric acid

-

Diethyl ether

Procedure:

-

In a three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, place a solution of potassium permanganate (3 equivalents) in water (50 mL per 10 mmol of toluene).

-

In the dropping funnel, place a solution of toluene (1 equivalent) and this compound chloride (0.03 equivalents) in dichloromethane (20 mL).

-

Heat the aqueous permanganate solution to 80°C with vigorous stirring.

-

Add the organic solution dropwise over a period of 1 hour.

-

After the addition is complete, continue to heat and stir the mixture for 8-10 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide will form.

-

Cool the reaction mixture to room temperature and add solid sodium bisulfite in small portions until the manganese dioxide is dissolved.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Discard the organic layer. Acidify the aqueous layer to pH 1-2 with concentrated HCl to precipitate the benzoic acid.

-

Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry.

Experimental Workflow for Oxidation

Caption: Workflow for the PTC oxidation of an organic substrate.

References

- 1. Phase transfer catalyzed enantioselective cyclopropanation of 4-nitro-5-styrylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-Ethylquinolinium-Based Ionic Liquids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-ethylquinolinium-based ionic liquids. These compounds are of significant interest in various fields, including their use as catalysts, electrolytes, and antimicrobials, making their synthesis a key area of research. The following sections detail the primary synthetic routes, including the conventional Menshutkin reaction and modern microwave-assisted methods, as well as protocols for anion exchange to generate a variety of this compound salts.

Introduction

This compound-based ionic liquids are a class of quaternary ammonium salts characterized by the this compound cation. The properties of these ionic liquids, such as their melting point, viscosity, and solubility, can be tuned by varying the associated anion. This tunability makes them attractive for a wide range of applications in both academic research and industrial processes.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various this compound-based ionic liquids.

| Cation | Anion | Synthesis Method | Reaction Time | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| This compound | Bromide (Br⁻) | Conventional Heating | 24 h | 90% (estimated) | 118-120 | 9.35 (d, 2H), 8.45 (t, 1H), 8.05 (t, 2H), 4.90 (t, 2H), 1.15-1.30 (m, 3H) | 145.50, 144.82, 128.57, 62.02, 31.84, 25.91, 22.58, 14.04 |

| This compound | Iodide (I⁻) | Conventional Heating | 24 h | ~90% | 158-160[1] | 9.97 (s, 1H), 8.69 (d, 1H), 8.56 (d, 1H), 8.47 (d, 1H), 8.34 (d, 1H), 8.25 (t, 1H), 8.07 (t, 1H), 4.48 (s, 3H) (in DMSO-d6) | 151.1, 137.2, 137.1, 136.3, 131.6, 130.6, 127.7, 127.5, 125.9, 48.4 (in DMSO-d6) |

| This compound | Tetrafluoroborate (BF₄⁻) | Anion Exchange | 24 h | >95% | N/A | Similar to halide salts | Similar to halide salts |

| 1-Ethyl-2-methylquinolinium | Iodide (I⁻) | Conventional Heating | N/A | N/A | Yellow Crystalline Powder | Data available in SpectraBase | Data available in SpectraBase |

Note: NMR data for this compound Bromide is based on analogous pyridinium salts and may vary slightly.

Experimental Protocols

The synthesis of this compound-based ionic liquids typically involves a two-step process: the formation of a this compound halide via the Menshutkin reaction, followed by an optional anion exchange to introduce other anions.

Protocol 1: Synthesis of this compound Bromide (Conventional Heating)

This protocol is based on the classic Menshutkin reaction, a widely used method for the quaternization of amines.

Materials:

-

Quinoline (1 equiv.)

-

Ethyl bromide (1.2 equiv.)

-

Toluene (or other suitable solvent like acetonitrile)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline (1 equiv.) in toluene.

-

Add ethyl bromide (1.2 equiv.) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The product will precipitate out of the solution as a solid.

-

After cooling to room temperature, filter the solid product.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound bromide.

Protocol 2: Synthesis of this compound Iodide (Conventional Heating)

This protocol is analogous to the synthesis of the bromide salt.

Materials:

-

Quinoline (1 equiv.)

-

Ethyl iodide (1.2 equiv.)

-

Acetonitrile (or other suitable solvent)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask, dissolve quinoline (1 equiv.) in acetonitrile.

-

Add ethyl iodide (1.2 equiv.) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The product will precipitate as a solid.

-

Filter the solid and wash with diethyl ether.

-

Dry the product under vacuum.

Protocol 3: Microwave-Assisted Synthesis of this compound Bromide

Microwave irradiation can significantly reduce reaction times compared to conventional heating.

Materials:

-

Quinoline (1 equiv.)

-

Ethyl bromide (1.5 equiv.)

-

Acetonitrile (solvent)

Procedure:

-

In a microwave-safe reaction vessel, combine quinoline (1 equiv.) and ethyl bromide (1.5 equiv.) in acetonitrile.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a short period (e.g., 10-30 minutes).

-

After cooling, the product will precipitate.

-

Filter the solid, wash with diethyl ether, and dry under vacuum.

Protocol 4: Anion Exchange for the Synthesis of this compound Tetrafluoroborate

This protocol describes the conversion of a this compound halide to the corresponding tetrafluoroborate salt.

Materials:

-

This compound bromide (1 equiv.)

-

Sodium tetrafluoroborate (1.1 equiv.)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Procedure:

-

Dissolve this compound bromide (1 equiv.) in deionized water.

-

In a separate flask, dissolve sodium tetrafluoroborate (1.1 equiv.) in deionized water.

-

Add the sodium tetrafluoroborate solution to the this compound bromide solution and stir at room temperature for 24 hours.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the this compound tetrafluoroborate.

Visualizations

Diagram 1: General Workflow for the Synthesis of this compound-Based Ionic Liquids

References

1-Ethylquinolinium Iodide: Application Notes for Catalysis in Organic Synthesis

Introduction

1-Ethylquinolinium iodide is a quaternary ammonium salt that holds potential as a catalyst in various organic reactions. Its structure, featuring a positively charged nitrogen atom within a quinoline ring system and an iodide counter-ion, suggests its utility primarily as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different phases (e.g., a water-insoluble organic substrate and an aqueous solution of a reagent). The catalyst transports one of the reactants across the phase boundary, enabling the reaction to proceed at a much faster rate.

While specific, detailed protocols for the use of this compound iodide as a primary catalyst in organic reactions are not extensively documented in readily available literature, its application can be inferred from the general principles of phase-transfer catalysis. This document provides an overview of its potential applications, a generalized experimental protocol, and a conceptual workflow for its use.

Potential Applications

Based on the principles of phase-transfer catalysis, this compound iodide could potentially catalyze a variety of reactions, including:

-

Nucleophilic Substitution Reactions: Facilitating the reaction of alkyl halides (in an organic phase) with nucleophiles such as cyanide, azide, or hydroxide ions (in an aqueous phase).

-

Condensation Reactions: Promoting aldol-type and Knoevenagel condensations by transporting anionic intermediates.

-

Oxidation Reactions: Aiding in the oxidation of organic compounds using oxidizing agents soluble in an aqueous phase.

-

Polymerization Reactions: Acting as an initiator or catalyst in certain polymerization processes.

Generalized Experimental Protocol: Phase-Transfer Catalyzed Synthesis of an Alkyl Cyanide (A Hypothetical Example)

This protocol outlines a general procedure for a nucleophilic substitution reaction where this compound iodide could be employed as a phase-transfer catalyst. Note: This is a representative protocol and would require optimization for any specific substrate.

Reaction: R-X (organic phase) + NaCN (aqueous phase) --(this compound Iodide)--> R-CN + NaX

Materials:

-

Alkyl halide (R-X)

-

Sodium cyanide (NaCN)

-

This compound iodide

-

Toluene (or other suitable organic solvent)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkyl halide (1.0 eq), sodium cyanide (1.2 eq), and this compound iodide (0.05 - 0.1 eq).

-

Solvent Addition: Add toluene and deionized water to the flask to create a biphasic system (e.g., a 1:1 volume ratio).

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-100 °C) with vigorous stirring to ensure efficient mixing of the two phases.

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

-